2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile
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Overview
Description
“2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile” is a chemical compound. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5,16H,6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature between 28°C . The compound’s density is 1.157 g/mL at 25°C .
Scientific Research Applications
- Drug Development : Researchers explore novel thiophene moieties to synthesize lead molecules with enhanced pharmacological activity .
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. Their unique properties make them effective in protecting materials from degradation .
- Thiophene-mediated molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications benefit from the electronic properties of thiophene-based compounds .
- Enantioselective bioreduction of (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol has been achieved using isolated dehydrogenases. These intermediates are relevant for synthesizing drugs like duloxetine .
- Novel compounds derived from 2- (6′- (4-chlorophenyl) -3′-cyano-3,4′-bipyridin-2′-yloxy) acetohydrazide, which contains a thiophene moiety, have been studied for their antitumor activity against breast cancer cell lines .
Medicinal Chemistry
Corrosion Inhibition
Organic Semiconductors and Electronics
Bioreduction for Drug Intermediates
Antitumor Activity
Synthetic Chemistry and Material Science
Mechanism of Action
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on c-2 of these compounds can participate in a variety of condensation and substitution reactions . This suggests that the compound may interact with its targets through these mechanisms, leading to the formation of various heterocyclic compounds .
Biochemical Pathways
The compound’s potential to form various heterocyclic compounds suggests that it may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in most organic solvents but insolubility in water may influence its absorption and distribution in the body.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may have a wide range of effects .
Action Environment
The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.
properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDVMWCIWJWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile |
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